6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide
Overview
Description
6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a hydroxymethyl group, and a tetrahydropyrazolo[1,5-a]pyrimidine ring system, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
AS1940477 hydrobromide primarily targets the p38 mitogen-activated protein kinase (MAPK) . The p38 MAPK plays a key role in inflammatory responses through the production of cytokines and inflammatory mediators .
Mode of Action
AS1940477 hydrobromide acts as an inhibitor of the p38 MAPK . It inhibits the enzymatic activity of recombinant p38α and β isoforms . It shows no effect against other protein kinases including p38γ and δ isoforms .
Biochemical Pathways
The inhibition of p38 MAPK by AS1940477 hydrobromide affects the intracellular signaling pathway . In human peripheral blood mononuclear cells, AS1940477 hydrobromide inhibits the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6, induced by lipopolysaccharide (LPS) or phytohemagglutinin A (PHA) .
Pharmacokinetics
It is known that the compound is soluble in dmso , which may influence its absorption and distribution in the body.
Result of Action
AS1940477 hydrobromide has a potent anti-inflammatory effect. It inhibits the production of proinflammatory cytokines in human peripheral blood mononuclear cells . Additionally, it inhibits TNFα- and IL-1 β-induced production of IL-6, PGE (2), and MMP-3 in human synovial stromal cells . It also potently inhibits TNF production in whole blood .
Action Environment
It is known that the compound is stable enough for a few weeks during ordinary shipping and time spent in customs , suggesting that it has a good stability profile.
Biochemical Analysis
Biochemical Properties
As1940477 hydrobromide acts by inhibiting the enzymatic activity of the p38 MAPK pathway . This pathway is involved in cellular responses to stress and inflammation, and its inhibition can modulate the production of proinflammatory cytokines .
Cellular Effects
In human peripheral blood mononuclear cells, As1940477 hydrobromide has been shown to inhibit the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6 . This suggests that As1940477 hydrobromide can influence cell function by modulating cell signaling pathways and gene expression related to inflammation .
Molecular Mechanism
The molecular mechanism of As1940477 hydrobromide involves the inhibition of the p38 MAPK pathway . By inhibiting this pathway, As1940477 hydrobromide can prevent the activation of downstream signaling molecules and the production of proinflammatory cytokines .
Dosage Effects in Animal Models
The effects of As1940477 hydrobromide in animal models have been studied, with the compound shown to effectively inhibit TNFα production induced by systemically administered LPS in rats at less than 0.1mg/kg
Metabolic Pathways
Specific information on the metabolic pathways that As1940477 hydrobromide is involved in was not found in the search results. Given its role as a p38 MAPK inhibitor, it is likely that it interacts with enzymes and cofactors involved in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the pyridazinone ring.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyridazinone ring could produce a dihydropyridazinone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 6-[(6R)-2-(4-chlorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one
- 6-[(6R)-2-(4-bromophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one
Uniqueness
The presence of the fluorophenyl group in 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide distinguishes it from similar compounds with different halogen substitutions. This fluorine substitution can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2.BrH/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29;/h2-11,16,26,31H,12-14H2,1H3;1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIISCBSZHGCAU-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrFN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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